1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN5O/c1-28-11-13-30(14-12-28)23(19-5-8-22-20(15-19)9-10-29(22)2)17-27-24(31)26-16-18-3-6-21(25)7-4-18/h3-8,15,23H,9-14,16-17H2,1-2H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDQDRWZEMWSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a complex organic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique structural features, including a urea functional group and various aromatic and heterocyclic moieties, suggest significant biological activity, especially as an inhibitor of protein kinases.
Chemical Structure and Properties
- Molecular Formula : C22H28FN5O
- Molecular Weight : Approximately 397.49 g/mol
- IUPAC Name : 1-[(4-fluorophenyl)methyl]-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea
The compound's structure features a fluorobenzyl group, an indoline moiety, and a piperazine ring, which enhance its binding affinity to biological targets due to increased hydrophobic interactions.
Research indicates that this compound may act as an inhibitor of various protein kinases. Protein kinases play critical roles in cellular signaling pathways, making them significant targets for cancer therapy and other diseases.
Inhibition Studies
Studies have demonstrated that compounds with similar structural features exhibit notable inhibitory effects on tyrosinase, an enzyme involved in melanin production. For instance, derivatives of the 4-fluorobenzylpiperazine fragment have shown competitive inhibition with IC50 values in the low micromolar range. Specifically, one derivative demonstrated an IC50 of 0.18 μM against Agaricus bisporus tyrosinase, significantly outperforming the reference compound kojic acid (IC50 = 17.76 μM) .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea | Contains a piperidine ring instead of piperazine | Potentially different pharmacokinetics due to ring structure |
| 4‐(4‐Fluorobenzyl)piperazin‐1‐yl derivatives | Various substitutions on the piperazine ring | Notable competitive inhibitors of tyrosinase |
| Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl] | Incorporates a pyrimidine structure | May exhibit different biological activities due to its heterocyclic nature |
Case Studies and Research Findings
Several studies have focused on optimizing derivatives of the 4-fluorobenzylpiperazine fragment for enhanced biological activity. For example:
- Kinetic Studies : Kinetic analyses revealed that selected compounds were competitive inhibitors of diphenolase activity in tyrosinase assays. The Michaelis-Menten constants (Km) and maximal velocities (Vmax) were determined using Lineweaver-Burk plots .
- Docking Studies : Molecular docking studies suggested that these compounds bind effectively to the active site of tyrosinase, preventing substrate binding and thus inhibiting enzyme activity .
- Cytotoxicity Assessments : Notably, some derivatives exhibited antimelanogenic effects without cytotoxicity in B16F10 melanoma cells, indicating their potential as therapeutic agents with reduced side effects .
Comparison with Similar Compounds
Urea Derivatives with Piperazine Substituents
- Compound A: 1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea () Structural Differences: Replaces the indolin-5-yl and fluorobenzyl groups with an indenopyrazol-thiazole system. Functional Impact: The thiazole and pyrazole rings may enhance π-π stacking with hydrophobic pockets in enzymes, whereas the absence of a fluorinated aromatic group could reduce membrane permeability compared to the target compound .
- Compound B: 5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]-indolin-2-one () Structural Differences: Contains three 4-methylpiperazine groups attached to an indolin-2-one core instead of a urea linker. The piperazine-rich structure may improve solubility but increase molecular weight (MW: ~580 g/mol vs. target compound’s ~450 g/mol estimated) .
Urea Derivatives with Fluorinated Aromatic Groups
- Compound C: 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea () Structural Differences: Replaces the indolin-5-yl group with a tetrazole-phenyl system and uses a piperidine instead of piperazine. Functional Impact: The tetrazole group introduces acidic protons (pKa ~4.5), which may influence ionization state and bioavailability. The piperidine’s reduced basicity compared to piperazine could alter target engagement . Activity: Not explicitly reported, but tetrazole moieties are often used as bioisosteres for carboxylic acids in protease inhibitors .
- Compound D: 1-((2R,3S)-4-(Ethyl((S)-4-(4-fluorophenyl)butan-2-yl)amino)-3-hydroxybutan-2-yl)-3-(3-ethyl-5-(1-methyl-1H-tetrazol-5-yl)phenyl)urea () Structural Differences: Incorporates a chiral hydroxybutan-2-yl chain and a tetrazole-phenyl group, increasing stereochemical complexity. Functional Impact: The hydroxyl group and stereocenters may enhance target specificity but complicate synthesis. The ethyl-fluorophenyl chain could improve pharmacokinetics via prolonged half-life .
Non-Urea Compounds with Related Moieties
- Compound E: Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate () Structural Differences: Replaces the urea with an ester linkage and adds a naphthalene group. Functional Impact: The ester group increases susceptibility to hydrolysis, reducing metabolic stability. Activity: Unreported, but indole carboxylates are common in anti-inflammatory agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
